REACTION_CXSMILES
|
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:12][NH:13][CH2:14][CH2:15][OH:16]>O>[C:1]([N:13]([CH2:14][CH2:15][OH:16])[CH3:12])(=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
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15.3 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OCC
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Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
CNCCO
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Name
|
|
Quantity
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1 L
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture heated
|
Type
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TEMPERATURE
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Details
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at reflux for 17.5 hours
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Duration
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17.5 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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EXTRACTION
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Details
|
The mixture was extracted with dichloromethane (4×200 ml)
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Type
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WASH
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Details
|
the combined dichloromethane solutions washed with brine (300 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The title compound, an oil, was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N(C)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |